2-Bromo-5-methoxythiophene
Overview
Description
Autopolymerization of 2-Bromo-3-Methoxythiophene
The autopolymerization of 2-bromo-3-methoxythiophene has been studied to understand the reaction products and estimate the polymer structure. The polymerization reaction mechanism was found to occur in multiple steps, with hydrogen bromide gas acting as both a catalyst and an acid, leading to the cleavage of the methoxy group and the formation of methyl bromide gas as a side reaction. This study provides valuable insights for designing monomers for new polymer materials through autopolymerization .
Spontaneous Combustion and Reaction Pathways
Quantum chemical calculations have been employed to investigate the reaction pathways and energetics of the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene. The study suggests that the spontaneous combustion of the liquid compound is due to the formation of large oligomers following the initial dimer or trimer formation. The calculated activation energies indicate that these reactions can occur at room temperature .
Bromination Kinetics
The kinetics of bromination of 2-methoxycarbonyl derivatives of thiophene, among other heterocycles, have been compared to those of benzene derivatives. The study found that the relative rates for bromination at the α-position of 2-methoxycarbonylthiophene are significant, providing insights into the reactivity of these compounds in electrophilic substitution reactions .
Synthesis and Photochromic Properties
New asymmetric dihetarylethenes based on 5-methoxy-1,2-dimethylindole and 5-(4-bromophenyl)-2-methylthiophene have been synthesized, exhibiting photochromic and fluorescent properties in solution. The study highlights the impact of substituting the thiophene fragment on the photochromic properties of furan-2,5-dione derivatives .
Photolysis of Brominated Compounds
The photolysis of 1-bromo-2,2-bis(p-methoxyphenyl)ethene has been investigated, revealing the formation of various photoproducts and providing insights into the reaction mechanisms under UV irradiation. This study contributes to the understanding of the photodecomposition of brominated compounds .
Catalytic Oxidation
The liquid-phase catalytic oxidation of 2-methoxymethylthiophene has been explored, with the principal products identified as 2-formylthiophene and methylthiophene-2-carboxylate. The study provides information on the influence of reaction conditions on the product composition .
Regioselective Nucleophilic Substitution
The regioselective nucleophilic substitution of 5-bromo-2-methoxytropone with various nucleophiles has been examined, leading to the formation of 2-O- and 2-N-substituted troponoids. The study demonstrates the selectivity of the substitution reactions and the potential for synthesizing diverse troponoid derivatives .
Scientific Research Applications
Spontaneous Combustion and Reaction Pathways
A study by Okude et al. (2021) investigated the reaction pathways and energetics for the dimerization and trimerization reactions of 2-bromo-3-methoxythiophene molecules, which are structurally related to 2-Bromo-5-methoxythiophene. Their research, using hybrid density functional theory (DFT) calculations, provided insights into the oligomerization reaction observed in the spontaneous combustion of pure liquid 2-bromo-3-methoxythiophene. This study is significant in understanding the spontaneous combustion mechanism of similar thiophene derivatives (Okude et al., 2021).
Autopolymerization and Material Design
Nishimura et al. (2020) analyzed the autopolymerization reaction of 2-bromo-3-methoxythiophene, revealing insights into the reaction mechanism and product analysis. Their work contributes to the design of monomers for autopolymerization and offers essential guidance for the application of thiophene derivatives in new polymer materials. The findings from this study are crucial for understanding the polymerization behavior of 2-Bromo-5-methoxythiophene and its potential applications in material science (Nishimura et al., 2020).
Electrochemical Synthesis and Device Applications
Research by Cihaner and Önal (2007) focused on the electrochemical synthesis of poly(3-bromo-4-methoxythiophene) from a related monomer, 3-bromo-4-methoxythiophene. Their study explored the spectroelectrochemical properties and potential device applications of the synthesized polymer. This research is relevant to understanding the electrochemical behavior of similar thiophene derivatives and their use in electronic devices (Cihaner & Önal, 2007).
Molecular Geometry Studies
Blake et al. (1999) conducted a study on the intramolecular and intermolecular geometries of thiophenes with oxygen-containing substituents, including compounds structurally related to 2-Bromo-5-methoxythiophene. This research is significant for understanding the structural characteristics and potential interactions of thiophene derivatives in various applications (Blake et al., 1999).
Safety And Hazards
The safety information for 2-Bromo-5-methoxythiophene indicates that it should be handled with care to avoid contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound . It is also advised to ensure adequate ventilation and to avoid ingestion and inhalation .
Future Directions
The study of the physical and chemical properties of thiophene derivatives, including 2-Bromo-5-methoxythiophene, has received much attention because they are incorporated in natural products, medicines, functional materials, and photoresponsive dyes . The results of the autopolymerization study provide useful information for the design of monomers via autopolymerization .
properties
IUPAC Name |
2-bromo-5-methoxythiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrOS/c1-7-5-3-2-4(6)8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPQXZDIPWYWJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(S1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00576215 | |
Record name | 2-Bromo-5-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-methoxythiophene | |
CAS RN |
57070-77-6 | |
Record name | 2-Bromo-5-methoxythiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00576215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.